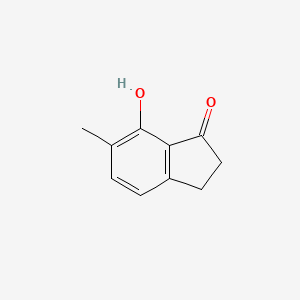

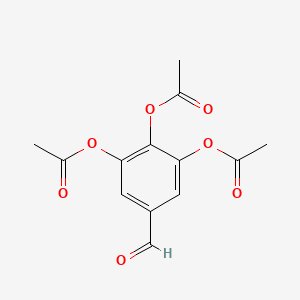

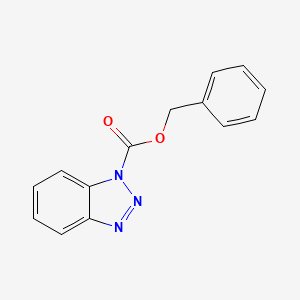

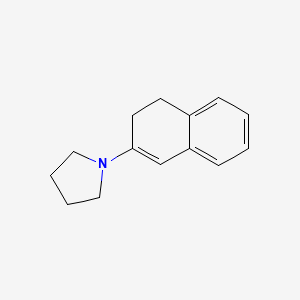

![molecular formula C10H10N2O2 B1595388 2-(7-甲基咪唑并[1,2-a]吡啶-2-基)乙酸 CAS No. 59128-09-5](/img/structure/B1595388.png)

2-(7-甲基咪唑并[1,2-a]吡啶-2-基)乙酸

描述

“2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical compound with a molecular weight of 226.66 . It is also known as “(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid Hydrochloride” and is typically stored at 0-8°C . The compound is a cream-colored powder .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid”, can be achieved through the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The InChI code for “2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid” is 1S/C10H10N2O2.ClH/c1-7-2-3-12-6-8 (5-10 (13)14)11-9 (12)4-7;/h2-4,6H,5H2,1H3, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid”, can react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides can then be obtained from the respective trihalides .Physical And Chemical Properties Analysis

“2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid” is a cream-colored powder with a melting point of 194-200°C .科学研究应用

合成和结构研究

研究表明,咪唑并[1,2-a]吡啶的衍生物,如那些涉及乙酸的衍生物,已通过不同的方法合成,突出了它们的结构多样性和进一步化学修饰的潜力。例如,(2-氧代-2,3-二氢咪唑并[1,2-a]吡啶-3-基)乙酸的合成和结构研究已从 2-氨基吡啶制备,根据 NMR 光谱和 X 射线数据揭示了它们的分子构象 (Chui 等,2004)。

水介导的氢胺化

研究探索了甲基咪唑并[1,2-a]吡啶的水合成,表明了一个“水介导的”氢胺化过程。该过程不需要任何故意添加的催化剂,证明了一种合成咪唑并[1,2-a]吡啶衍生物的环保方法 (Darapaneni Chandra Mohan 等,2013)。

荧光应用

杂环化合物的研究延伸到它们在荧光应用中的潜力。例如,与咪唑并[1,2-a]吡啶结构相关的吡啶并噻唑已被研究其吸收、荧光和荧光激发光谱。由于其高发光性和大的斯托克斯位移值,这些化合物显示出金属传感和激光染料的巨大潜力 (Grummt 等,2007)。

抗癌评价

探索咪唑并[1,2-a]吡啶衍生物的生物活性包括评估它们作为潜在的抗癌剂。例如,特定苯并咪唑-1-甲酰胺的合成和抗癌评价证明了利用这些化合物寻找新治疗剂的过程 (Ghandi 等,2010)。

未来方向

Imidazo[1,2-a]pyridines, including “2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid”, have a wide range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . They are also useful in material science due to their structural character . Therefore, future research may focus on exploring new synthesis methods, investigating their biological activities, and developing new drugs based on this scaffold.

作用机制

Target of Action

The primary targets of 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

The compound interacts with GABA receptors, specifically blocking them . This blocking action results in an increase in inhibitory neurotransmission, leading to sedative effects .

Biochemical Pathways

The compound affects the GABAergic pathway, which is responsible for inhibitory neurotransmission in the brain . By blocking GABA receptors, the compound enhances the inhibitory effect of GABA neurotransmitters, leading to sedation .

Pharmacokinetics

Similar compounds like zolpidem, which also target gaba receptors, are known to have good bioavailability and are metabolized in the liver

Result of Action

The molecular and cellular effects of the compound’s action include increased inhibitory neurotransmission due to the blocking of GABA receptors . This leads to sedative effects, which can be useful in the treatment of conditions like insomnia .

属性

IUPAC Name |

2-(7-methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-2-3-12-6-8(5-10(13)14)11-9(12)4-7/h2-4,6H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFKDSGSZDRUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315679 | |

| Record name | (7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

CAS RN |

59128-09-5 | |

| Record name | 7-Methylimidazo[1,2-a]pyridine-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59128-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 296223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059128095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59128-09-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

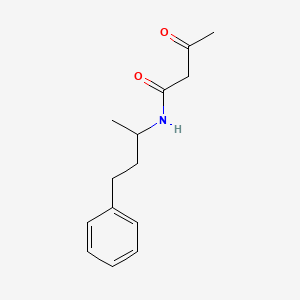

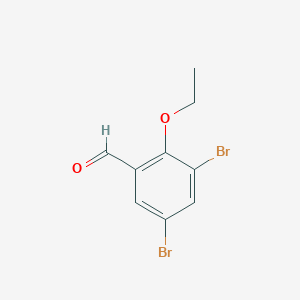

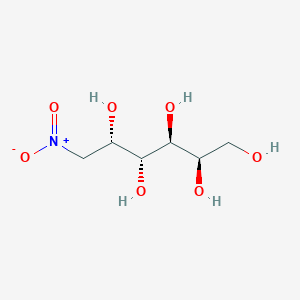

![5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1595305.png)